S26131

概要

説明

準備方法

合成経路と反応条件

S26131の合成は、ナフタレン誘導体を原料とした複数段階のプロセスです。主な段階は以下のとおりです。

ナフタレン核の形成: ナフタレンに適切な試薬を反応させて官能基を導入する工程です。

ナフタレン核の連結: 2つのナフタレン核をプロポキシ橋で連結します。

アセトアミドエチル基の導入: この工程では、中間体をアセトアミドエチル基と反応させて最終化合物を作成します。

工業生産方法

This compoundの工業生産では、同様の合成経路を採用しますが、より大規模に行われます。このプロセスでは、高収率と高純度を達成するために、反応条件を最適化する必要があります。 This compoundは通常、固体として製造され、低温で保管して安定性を維持します。 .

化学反応解析

反応の種類

This compoundは、以下を含むさまざまな種類の化学反応を起こします。

酸化: this compoundは特定の条件下で酸化されて、さまざまな酸化誘導体を生成できます。

還元: 還元反応は、ナフタレン核上の官能基を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物

これらの反応で生成される主な生成物には、官能基が修飾されたthis compoundのさまざまな誘導体があり、さらなる研究開発に使用できます。 .

化学反応の分析

Types of Reactions

S26131 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene cores.

Substitution: This compound can undergo substitution reactions, particularly at the acetamidoethyl group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

科学的研究の応用

Sleep Disorders

Melatonin and its analogs, including S26131, are primarily investigated for their role in regulating circadian rhythms and sleep patterns. Research indicates that this compound may effectively treat conditions such as:

- Jet Lag : By modulating melatonin levels, this compound can help realign circadian rhythms disrupted by travel across time zones.

- Shift Work Disorder : This compound may alleviate symptoms associated with irregular work schedules by enhancing sleep quality and duration.

Mood Disorders

This compound's interaction with melatonin receptors positions it as a candidate for treating mood disorders such as depression and anxiety. Studies suggest that melatonin receptor agonists can influence neurotransmitter systems involved in mood regulation .

Preclinical Studies

A study published in 2020 utilized structure-based virtual screening to identify new ligands for melatonin receptors, including this compound. The findings revealed that this compound not only binds effectively to the MT1 receptor but also exhibits biased signaling properties that could lead to fewer side effects compared to traditional antidepressants .

作用機序

S26131は、メラトニン受容体MT1とMT2に結合することで作用を発揮します。アンタゴニストとして、this compoundはこれらの受容体におけるメラトニンの作用を阻害し、睡眠、気分、概日リズムなどのさまざまな生理学的プロセスを調節します。 分子標的はMT1とMT2受容体であり、関連する経路は概日リズムやその他のメラトニン媒介プロセスの調節に関連しています。 .

類似の化合物との比較

類似の化合物

S26284: 同様の特性を持つ別のメラトニン受容体リガンド。

アゴメラチン: うつ病の治療に用いられるメラトニン受容体アゴニスト。

ラメルテオン: 不眠症の治療に用いられる選択的なメラトニン受容体アゴニスト。

独自性

This compoundは、他の類似の化合物と比較して、MT1受容体に対する高い選択性と効力が特徴です。 This compoundのアンタゴニスト特性は、メラトニン受容体の生理学的および薬理学的役割を研究するための貴重なツールとなっています。 .

類似化合物との比較

Similar Compounds

S26284: Another melatonin receptor ligand with similar properties.

Agomelatine: A melatonin receptor agonist used in the treatment of depression.

Ramelteon: A selective melatonin receptor agonist used for the treatment of insomnia

Uniqueness

S26131 is unique due to its high selectivity and potency for the MT1 receptor compared to other similar compounds. Its antagonist properties make it a valuable tool for studying the physiological and pharmacological roles of melatonin receptors .

生物活性

S26131 is a compound that has garnered attention for its potent and selective activity at melatonin receptors, particularly the MT1 receptor. This article delves into the biological activity of this compound, supported by case studies, detailed research findings, and data tables.

Overview of this compound

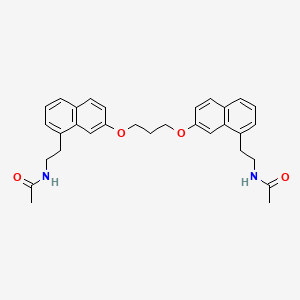

This compound is a dimer formed by linking two molecules of agomelatine, a well-known melatonergic compound. It exhibits a significantly higher affinity for the MT1 receptor compared to the MT2 receptor, making it a valuable candidate for therapeutic applications related to sleep disorders and mood regulation.

Affinity and Selectivity

The binding affinity of this compound to the melatonin receptors is critical for understanding its biological effects. The compound shows a Ki value of approximately 0.5 nM for the MT1 receptor and 112 nM for the MT2 receptor, indicating over 200-fold selectivity for MT1 over MT2 . This selectivity is essential for minimizing side effects associated with non-selective melatonergic compounds.

| Receptor | Ki Value (nM) | Selectivity |

|---|---|---|

| MT1 | 0.5 | High |

| MT2 | 112 | Low |

This compound acts as an antagonist at the MT1 receptor, blocking melatonin-mediated stimulation of G-protein signaling pathways. This action is particularly relevant in conditions where melatonin signaling needs to be modulated, such as in certain mood disorders .

- MT1 Receptor Activation : Inhibits cAMP production and modulates intracellular signaling pathways.

- MT2 Receptor Activation : Involves different signaling pathways but is less affected by this compound due to its lower affinity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

- Therapeutic Implications in Sleep Disorders : A study demonstrated that this compound effectively improved sleep quality in animal models by selectively antagonizing the MT1 receptor without affecting the MT2 receptor's functions, which are crucial for circadian rhythm regulation .

- Mood Regulation : Research indicated that this compound could mitigate symptoms of depression in preclinical models by modulating neurotransmitter systems influenced by melatonin signaling .

- Anti-inflammatory Properties : Another study suggested that this compound may possess anti-inflammatory effects through its action on melatonin receptors, potentially benefiting conditions characterized by inflammation .

特性

IUPAC Name |

N-[2-[7-[3-[8-(2-acetamidoethyl)naphthalen-2-yl]oxypropoxy]naphthalen-1-yl]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O4/c1-22(34)32-16-14-26-8-3-6-24-10-12-28(20-30(24)26)36-18-5-19-37-29-13-11-25-7-4-9-27(31(25)21-29)15-17-33-23(2)35/h3-4,6-13,20-21H,5,14-19H2,1-2H3,(H,32,34)(H,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXBZYDTTKLTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OCCCOC3=CC4=C(C=CC=C4CCNC(=O)C)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。